![molecular formula C17H18BrNO4 B2494573 6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one CAS No. 701940-66-1](/img/structure/B2494573.png)
6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one
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Description
The compound belongs to the class of organic compounds known as chromen-2-ones, which are characterized by a 2H-chromene structure fused with a 2-one moiety. These compounds are of interest due to their diverse pharmacological activities and their role in various synthetic applications for producing complex molecules with potential biological activities.
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including compounds similar to the one , typically involves reactions like the Wittig reaction, cyclization, and substitution reactions involving different electrophilic and nucleophilic reagents. These synthetic pathways offer versatility in introducing various substituents on the chromen-2-one scaffold, enhancing its biological properties and applicability in medicinal chemistry (El-Agrody et al., 2002).
Molecular Structure Analysis
Molecular structure analyses, including FT-IR spectroscopy, X-ray diffraction, and NMR spectroscopy, are crucial for confirming the chemical structure of synthesized compounds. For instance, the use of FT-IR spectroscopy and X-ray diffraction helps in understanding the vibrational spectral analysis and the crystal structure of chromen-2-one derivatives, providing insights into their molecular geometry, stability, and conformation (Halim & Ibrahim, 2021).
Chemical Reactions and Properties
Chromen-2-one derivatives undergo various chemical reactions, including pi-stacking interactions and hydrogen bonding, which are significant for their chemical properties and potential biological activities. These interactions contribute to the compounds' stability and solubility, which are essential for their application in drug design and synthesis (da Silva et al., 2007).
Physical Properties Analysis
The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for the compound's application in pharmaceutical formulations and its pharmacokinetic profile.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are determined through computational and experimental methods. Density Functional Theory (DFT) calculations, for instance, can provide insights into the compound's electronic structure, molecular orbitals, and potential energy surfaces, which are valuable for predicting its reactivity and interaction with biological targets (Halim & Ibrahim, 2022).
Mechanism of Action
Target of Action
The primary targets of SMR000076622 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key messengers in signal transduction.
Mode of Action
SMR000076622 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals transmitted by these messengers, affecting various cellular processes.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscles, reduction of inflammation, and modulation of immune responses . The exact downstream effects depend on the specific cell type and the signaling pathways involved.
Result of Action
The molecular and cellular effects of SMR000076622’s action are diverse, given the wide range of processes regulated by cyclic nucleotides. These can include bronchodilation and anti-inflammatory effects, which are particularly relevant in the treatment of conditions like chronic obstructive pulmonary disease (COPD) .
properties
IUPAC Name |
6-bromo-8-methoxy-3-(2-methylpiperidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-10-5-3-4-6-19(10)16(20)13-8-11-7-12(18)9-14(22-2)15(11)23-17(13)21/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLZXFVHZJCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-8-methoxy-3-(2-methylpiperidine-1-carbonyl)-2H-chromen-2-one |
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